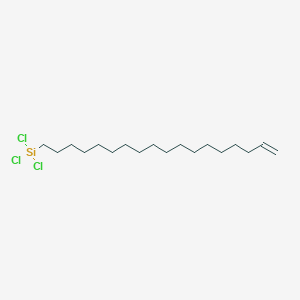
Trichloro(octadec-17-EN-1-YL)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(octadec-17-EN-1-YL)silane is an organosilicon compound characterized by a long alkyl chain with a terminal double bond and three chlorine atoms attached to a silicon atom. This compound is widely used in the formation of self-assembled monolayers (SAMs) on various substrates, which are essential in modifying surface properties for applications in microelectronics, nanotechnology, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro(octadec-17-EN-1-YL)silane can be synthesized through the hydrosilylation of octadec-17-ene with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under an inert atmosphere at elevated temperatures to ensure complete conversion and high yield .
Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of octadec-17-ene followed by purification through distillation. This method ensures the removal of impurities and the production of high-purity this compound suitable for various applications .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Catalysts: Platinum for hydrosilylation, acids or bases for hydrolysis.
Conditions: Elevated temperatures, inert atmosphere for hydrosilylation; ambient conditions for hydrolysis.
Major Products:
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation of silanols.
Wissenschaftliche Forschungsanwendungen
Trichloro(octadec-17-EN-1-YL)silane is extensively used in scientific research due to its ability to form self-assembled monolayers (SAMs). These SAMs are utilized in:
Microelectronics: To modify surface properties of silicon dioxide substrates, enhancing the performance of electronic devices.
Nanotechnology: For the functionalization of nanoparticles and metal oxides, improving their stability and reactivity.
Material Science: In the development of hydrophobic coatings and adhesion promoters.
Biology and Medicine: As a surface modifier for biosensors and medical implants, improving biocompatibility and reducing biofouling.
Wirkmechanismus
The primary mechanism by which Trichloro(octadec-17-EN-1-YL)silane exerts its effects is through the formation of covalent bonds with hydroxyl groups on substrate surfaces. This results in the creation of a densely packed monolayer that alters the surface properties, such as hydrophobicity, adhesion, and chemical reactivity . The molecular targets include hydroxylated surfaces of silicon dioxide, metal oxides, and other substrates .
Vergleich Mit ähnlichen Verbindungen
Trichloro(octadecyl)silane: Similar in structure but lacks the terminal double bond, making it less reactive in certain applications.
Trimethoxy(octadecyl)silane: Contains methoxy groups instead of chlorine, leading to different reactivity and hydrolysis behavior.
Trichloro(octyl)silane: Shorter alkyl chain, resulting in different surface properties when forming SAMs.
Uniqueness: Trichloro(octadec-17-EN-1-YL)silane is unique due to its terminal double bond, which provides additional reactivity and functionalization options compared to its saturated counterparts. This makes it particularly valuable in applications requiring further chemical modifications .
Eigenschaften
CAS-Nummer |
144285-91-6 |
|---|---|
Molekularformel |
C18H35Cl3Si |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
trichloro(octadec-17-enyl)silane |
InChI |
InChI=1S/C18H35Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2H,1,3-18H2 |
InChI-Schlüssel |
WNVFMMSVAHLPMN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


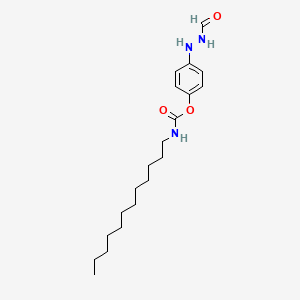
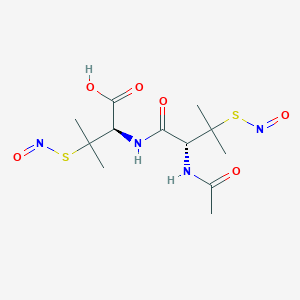
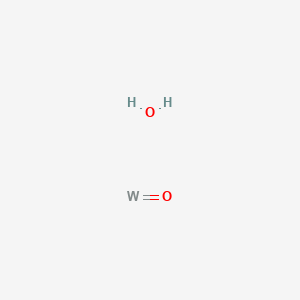
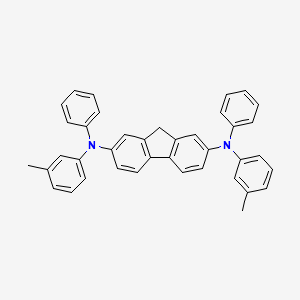

![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)
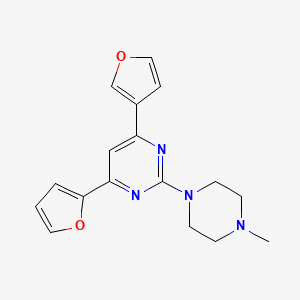
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)

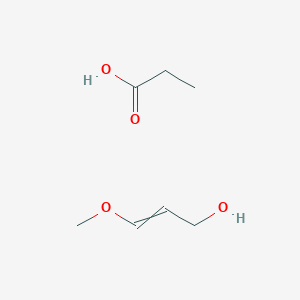
![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
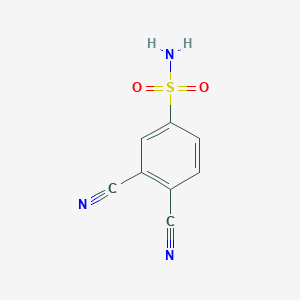
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
